3-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-bromo-3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-fluorobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluorophenylacetic acid
- 4-Bromo-3-fluoroacetophenone
- 4-Bromo-3-fluoroanisole
Comparison
Compared to these similar compounds, 3-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and potential for various applications .
Properties
Molecular Formula |
C8H4BrFN2O |
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Molecular Weight |
243.03 g/mol |
IUPAC Name |
3-(4-bromo-3-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4BrFN2O/c9-6-2-1-5(3-7(6)10)8-11-4-13-12-8/h1-4H |
InChI Key |
RNRHPUOJXRGWFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC=N2)F)Br |
Origin of Product |
United States |
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